Methyl 2-(3-chloropropanamido)-4-phenylthiophene-3-carboxylate
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Overview
Description
“Methyl 2-(3-chloropropanamido)thiophene-3-carboxylate” is a chemical compound with the CAS Number: 338750-42-8. It has a molecular weight of 247.7 and its IUPAC name is methyl 2- [ (3-chloropropanoyl)amino]-3-thiophenecarboxylate .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(3-chloropropanamido)thiophene-3-carboxylate” includes a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms .Scientific Research Applications
Chemical Reactions and Synthesis
Synthesis of Thiophene Derivatives : Thiophene derivatives, including compounds similar to Methyl 2-(3-chloropropanamido)-4-phenylthiophene-3-carboxylate, have been synthesized and studied for their potential biological activity. For instance, some derivatives have been used to prepare substituted methylamines, ethylamines, and acetic acids with potential biological activity (Beaton, Chapman, Clarke, & Willis, 1976).
Copper-mediated N-Arylation : A practical protocol for the synthesis of N-arylated methyl 2-aminothiophene-3-carboxylate, which shares structural similarities with the compound , was developed via Chan-Lam cross-coupling. This process highlights the importance of such compounds in the synthesis of complex organic molecules (Rizwan, Karakaya, Heitz, Zubair, Rasool, & Molander, 2015).
Material Science and Dyes
- Disperse Dyes for Polyester Fibres : Thiophene derivatives have been used to synthesize novel heterocyclic disperse dyes for dyeing polyester fibers. This application demonstrates the versatility of thiophene derivatives in material science, particularly in textile dyeing (Iyun, Bello, Abayeh, Jauro, & Shode, 2015).
Crystallography and Structural Analysis
- Crystal Structure Analysis : Studies on methyl-3-aminothiophene-2-carboxylate, a structurally related compound, provided insights into its crystallization and molecular interactions. This research is crucial for understanding the properties of similar thiophene derivatives at the molecular level (Tao, Han, Sun, Sun, Zhang, Liu, Du, & Liu, 2020).
Safety and Hazards
properties
IUPAC Name |
methyl 2-(3-chloropropanoylamino)-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-20-15(19)13-11(10-5-3-2-4-6-10)9-21-14(13)17-12(18)7-8-16/h2-6,9H,7-8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEQTPDVHRJINZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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